
4-(3,3-diethoxypropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-diethoxypropyl)morpholine is an organic compound with the molecular formula C11H23NO3 and a molecular weight of 217.31 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a 3,3-diethoxypropyl group. This compound is typically a liquid at room temperature and is used in various chemical and industrial applications .
Preparation Methods
The synthesis of 4-(3,3-diethoxypropyl)morpholine can be achieved through several routes. One common method involves the reaction of morpholine with 3,3-diethoxypropyl chloride under basic conditions . The reaction typically proceeds as follows:
Reactants: Morpholine and 3,3-diethoxypropyl chloride.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in an appropriate solvent, such as dichloromethane or toluene, and stirred at room temperature or slightly elevated temperatures.
Product Isolation: The product is then isolated by standard extraction and purification techniques, such as distillation or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(3,3-diethoxypropyl)morpholine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a ketone, while reduction with sodium borohydride may produce an alcohol .
Scientific Research Applications
4-(3,3-diethoxypropyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,3-diethoxypropyl)morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(3,3-diethoxypropyl)morpholine can be compared with other morpholine derivatives, such as morpholine itself and its various substituted analogs . Some similar compounds include:
4-(2-hydroxyethyl)morpholine: A derivative with a hydroxyethyl group, used in the synthesis of pharmaceuticals and agrochemicals.
4-(3-chloropropyl)morpholine: A derivative with a chloropropyl group, used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
CAS No. |
23588-45-6 |
|---|---|
Molecular Formula |
C11H23NO3 |
Molecular Weight |
217.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



